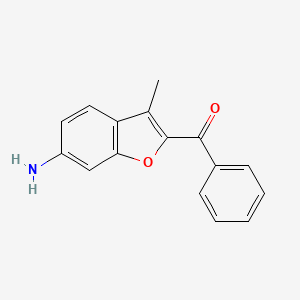

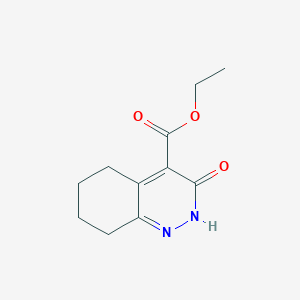

![molecular formula C21H26N6O5 B2498809 乙酸-4-(2-(3,4-二氧代-8-(对甲苯基)-3,4,7,8-四氢咪唑[2,1-c][1,2,4]三嗪-2(6H)-基)乙酰基)哌嗪-1-甲酸乙酯 CAS No. 941891-20-9](/img/structure/B2498809.png)

乙酸-4-(2-(3,4-二氧代-8-(对甲苯基)-3,4,7,8-四氢咪唑[2,1-c][1,2,4]三嗪-2(6H)-基)乙酰基)哌嗪-1-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, often starting from simpler precursors to generate complex structures featuring imidazo[1,2-a]pyridine or triazine cores. A method described involves the annulation of the pyrimidine ring onto pre-existing molecular frameworks through reactions that may include cyclocondensation or nucleophilic substitution processes. These methods highlight the complexity and specificity required in synthesizing such intricate molecules (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

Structural elucidation of these compounds is critical, often achieved through a combination of spectroscopic techniques including NMR, IR, and mass spectrometry, alongside X-ray crystallography for definitive structure confirmation. The detailed structural analysis reveals the presence of multiple tautomeric forms and the dynamic equilibrium between them in solution, underlining the complexity of their molecular structure (Mohamed, 2021).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with nucleophiles or electrophiles, leading to a variety of chemical transformations. These reactions can result in the formation of new heterocyclic systems or the functionalization of existing ones. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcases an ANRORC rearrangement, a mechanism involving nucleophilic addition, ring opening, and ring closure, demonstrating the complex chemical behavior of these compounds (Ledenyova et al., 2018).

科学研究应用

合成和化学性质

该化合物,乙基4-(2-(3,4-二氧化-8-(对甲苯基)-3,4,7,8-四氢咪唑并[2,1-c][1,2,4]三嗪-2(6H)-基)乙酰基)哌嗪-1-羧酸乙酯,由于其结构复杂性和潜在的生物活性,已成为各种杂化分子和杂环化合物合成中的研究对象。研究表明,它在微波辅助合成含有青霉酸或头孢菌素酸基团的杂化分子中的利用,突显了其在创造具有抗菌、抗脂肪酶和抗尿素酶活性的化合物中的作用(Başoğlu等,2013)。此外,该化合物的衍生物已经通过从像维斯纳金酮和赭麻酮酮这样的天然来源衍生的新苯二呋喃基、1,3,5-三嗪、1,3,5-噁二唑烷和噻唑并嘧啶的合成,展示了显著的COX-2抑制活性(Abu‐Hashem等,2020)。

化学反应和转化

对涉及该化合物核心结构的化学转化进行了广泛研究,展示了其在有机合成中的多功能性。该化合物参与导致NNN'-三取代2-氨基苯甲酰胺形成的反应,展示了通过亲核攻击和重排(Stevens, 1974)创造多样化化学实体的潜力。这种化学多功能性对于合成具有潜在治疗应用的新化合物至关重要。

属性

IUPAC Name |

ethyl 4-[2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O5/c1-3-32-21(31)24-10-8-23(9-11-24)17(28)14-27-19(30)18(29)26-13-12-25(20(26)22-27)16-6-4-15(2)5-7-16/h4-7H,3,8-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGHKBLSTXCYAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

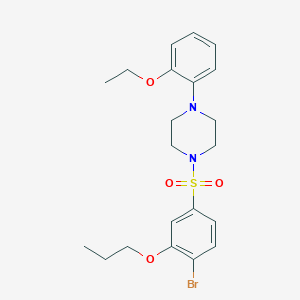

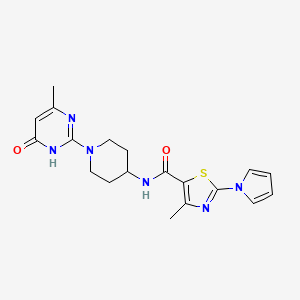

![(3,4-Dimethylphenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2498732.png)

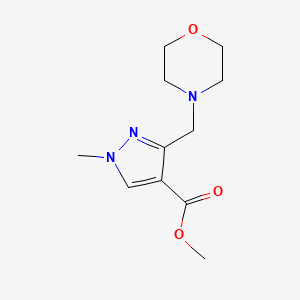

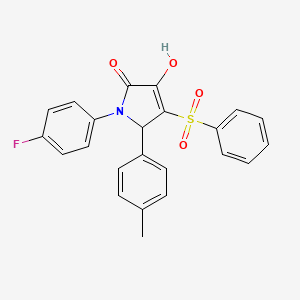

![3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498733.png)

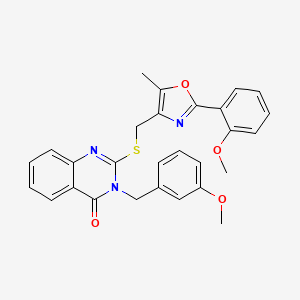

![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)

![5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2498746.png)

![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)